Cytidine 5'-(tetrahydrogen triphosphate), 5-Methyl-

mRNA therapeutics dendritic cell transfection protein expression

Unmodified CTP in IVT produces mRNA that triggers TLR3/7/8 and RIG-I activation, suppressing translation. 5-Methyl-CTP replaces CTP to attenuate innate immune recognition, extend half-life, and enhance translational output. • m5C/m1Ψ double-modified mRNA yields ~44-fold higher expression vs. m5C/Ψ. • Permits repeated transfections for iPSC reprogramming by evading interferon cytotoxicity. • Abolishes RIG-I-mediated IFN induction in pDCs for saRNA vaccines, uncoupling safety from efficacy.

Molecular Formula C10H18N3O14P3
Molecular Weight 497.18 g/mol
Cat. No. B12079883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidine 5'-(tetrahydrogen triphosphate), 5-Methyl-
Molecular FormulaC10H18N3O14P3
Molecular Weight497.18 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
InChIInChI=1S/C10H18N3O14P3/c1-4-2-13(10(16)12-8(4)11)9-7(15)6(14)5(25-9)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,5-7,9,14-15H,3H2,1H3,(H,20,21)(H,22,23)(H2,11,12,16)(H2,17,18,19)
InChIKeyYIJVOACVHQZMKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 ml / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methylcytidine 5′-Triphosphate Procurement Overview for Modified mRNA


Cytidine 5′-(tetrahydrogen triphosphate), 5-Methyl- (CAS 327174-86-7; synonym 5-Methyl-CTP, m5CTP) is a base-modified ribonucleoside triphosphate in which a methyl group is appended to the 5‑position of the cytosine heterocycle [1]. This modification mimics the endogenous post‑transcriptional mark 5‑methylcytidine (m5C) found in eukaryotic mRNA, tRNA, and rRNA . 5‑Methyl‑CTP is incorporated into RNA transcripts by wild‑type T7 RNA polymerase during in vitro transcription (IVT) and is typically supplied as a 100 mM aqueous solution (≥95% purity by HPLC, λmax 277 nm, ε 9.0 L mmol⁻¹ cm⁻¹) [2]. It serves as a direct replacement for unmodified CTP in workflows where enhanced translational output, prolonged transcript half‑life, and attenuated innate immune recognition are required .

Why Unmodified CTP and Single-Modified NTPs Fall Short


Unmodified cytidine triphosphate (CTP) produces synthetic mRNA that is rapidly degraded by cellular 3′→5′ and 5′→3′ exonucleases and is potently recognized by pattern recognition receptors (TLR3, TLR7/8, RIG‑I), triggering type I interferon responses that suppress translation and compromise experimental reproducibility [1]. While pseudouridine‑5′‑triphosphate (Ψ‑UTP) partially addresses immunogenicity, the m5C/Ψ platform is quantitatively outperformed by the m5C/N1‑methylpseudouridine (m1Ψ) combination: double‑modified m5C/m1Ψ mRNA yields up to ~44‑fold higher reporter gene expression than m5C/Ψ mRNA upon transfection into mammalian cells [2]. Conversely, substituting 5‑Methyl‑CTP with unmodified CTP in self‑amplifying RNA (saRNA) vaccines abolishes the attenuation of RIG‑I‑mediated type I interferon induction specifically in plasmacytoid dendritic cells, a mechanism critical for reducing vaccine reactogenicity while preserving B and T cell immunogenicity [3]. These quantitatively established performance cliffs mean that neither unmodified CTP nor alternative single‑modification NTPs can recapitulate the stability, translational, and immune‑evasion profile of 5‑Methyl‑CTP‑containing transcripts.

Quantitative Evidence Guide for 5-Methyl-CTP Performance


Protein Expression Boost in Dendritic Cells vs. Unmodified mRNA

mRNA synthesized with 5‑Methyl‑CTP replacing canonical CTP demonstrates up to 2‑fold higher protein expression after transfection into dendritic cells compared to unmodified mRNA controls [1]. This enhancement is attributed to reduced innate immune sensor engagement and improved ribosomal loading on methylated transcripts, yielding higher protein output per input mRNA molecule [1].

mRNA therapeutics dendritic cell transfection protein expression in vitro transcription

Transcript Half-Life Extension in Mammalian Cells

Incorporation of 5‑Methyl‑CTP during IVT extends functional mRNA half‑life in mammalian cells by 1.5‑ to 2‑fold relative to unmodified control transcripts [1]. The 5‑methyl group increases the lipophilic surface of cytosine, enhancing base‑stacking interactions and thermal stability of the RNA duplex while simultaneously reducing susceptibility to exonucleolytic degradation [2]. Nuclease‑rich cellular environments degrade >60% of unmodified mRNA within hours, whereas m5CTP‑modified transcripts retain >60% integrity over the same period [1].

mRNA stability nuclease resistance transcript half-life gene expression

Innate Immune Evasion by RIG-I Abolition in pDCs

In a direct head‑to‑head comparison using a SARS‑CoV‑2 self‑amplifying RNA (saRNA) vaccine platform, 5‑methylcytidine (5mC) incorporation abolished RIG‑I‑mediated detection of the saRNA in human plasmacytoid dendritic cells (pDCs) and attenuated type I interferon (IFN‑I) induction, a key driver of vaccine reactogenicity [1]. Unmodified saRNA potently activated RIG‑I‑dependent IFN‑I responses in pDCs, whereas saRNA‑5mC completely abrogated this sensing mechanism while preserving robust innate immune activation in professional antigen‑presenting cells (e.g., macrophages) via a RIG‑I‑independent pathway [1]. In a prior clinical trial, the saRNA‑5mC vaccine demonstrated reduced vaccine‑induced adverse effects while maintaining robust humoral responses [1].

innate immunity RIG-I type I interferon self-amplifying RNA vaccine reactogenicity

Synergy with m1Ψ: Platform-Level Translation Gains

While 5‑Methyl‑CTP (m5C) is a critical component of modified mRNA, its quantitative benefit is maximized when paired with the optimal uridine modification. In a systematic comparison, mRNAs containing N1‑methylpseudouridine (m1Ψ) alone or in combination with 5‑methylcytidine (m5C) outperformed the then‑state‑of‑the‑art pseudouridine (Ψ) and/or m5C/Ψ platform: double‑modified m5C/m1Ψ mRNA provided up to ~44‑fold higher reporter gene expression than m5C/Ψ‑modified mRNA, while single‑modified m1Ψ mRNA yielded up to ~13‑fold higher expression than single‑modified Ψ mRNA upon transfection into cell lines or mice [1]. The m5C/m1Ψ platform also exhibited reduced intracellular innate immunogenicity and improved cellular viability compared to m5C/Ψ [1].

modified mRNA platform N1-methylpseudouridine pseudouridine gene therapy translation efficiency

Klenow Fragment Substrate Activity vs. dCTP Analogs

Although 5‑Methyl‑CTP is predominantly an RNA‑focused reagent, its 2′‑deoxy analog (5‑MedCTP) provides orthogonal differentiation in DNA polymerase applications. In a direct head‑to‑head primer extension assay, 5‑MedCTP was incorporated into synthetic DNA templates by the exonuclease‑deficient Klenow fragment with substantially higher efficiency than both unmodified dCTP and 5‑hydroxymethyl‑dCTP [1]. This enhanced substrate activity is attributed to favorable interactions between the 5‑methyl group and the polymerase active site, and the feature has been proposed as a tool for DNA methylation analysis [1].

DNA polymerase Klenow fragment 5-methyl-dCTP DNA methylation analysis primer extension

IVT Kit Yield Benchmark with Wild-Type T7 Polymerase

The HighYield T7 mRNA Synthesis Kit incorporating 5‑Methyl‑CTP and pseudouridine‑5′‑triphosphate produces 100–130 µg of modified RNA from a 20 µL reaction in 30 minutes using 1 µg of a 1.4 kb T7 control template . This yield is comparable to kits using unmodified NTPs (typically 100–150 µg under identical conditions), demonstrating that wild‑type T7 RNA polymerase tolerates complete substitution of CTP with 5‑Methyl‑CTP without significant loss of catalytic efficiency . In contrast, certain other modified NTPs (e.g., 5‑methyluridine‑5′‑triphosphate in saRNA replicon systems) show detectable but reduced expression relative to unmodified controls when used at 100% substitution, underscoring that not all modified NTPs are equally compatible with T7 polymerase [1].

in vitro transcription T7 RNA polymerase mRNA synthesis kit modified nucleotide incorporation yield optimization

Key Research and Industrial Applications for 5-Methyl-CTP


mRNA Vaccines with Attenuated Reactogenicity

The demonstration that 5mC incorporation into saRNA vaccines abolishes RIG‑I‑mediated type I interferon induction in pDCs while preserving innate immune activation in professional antigen‑presenting cells [1] directly supports the prioritization of 5‑Methyl‑CTP for next‑generation saRNA and non‑amplifying mRNA vaccine platforms. Procurement teams developing vaccines where clinical reactogenicity (fever, malaise) is a dose‑limiting toxicity should specify 5‑Methyl‑CTP‑containing IVT formulations to achieve the mechanistic uncoupling of safety and efficacy observed in clinical trials of saRNA‑5mC vaccines [1].

iPSC Reprogramming via Repeated mRNA Transfections

Warren et al. demonstrated that synthetic mRNA incorporating 5‑Methyl‑CTP and pseudouridine triphosphate, combined with an anti‑reverse cap analog (ARCA), evades the cellular antiviral response, enabling repeated daily transfections required for efficient iPSC reprogramming [2]. The reduced toxicity and sustained protein expression afforded by 5‑Methyl‑CTP‑modified mRNA were critical to achieving reprogramming efficiencies that greatly surpassed established integrative protocols [2]. For laboratories procuring reagents for non‑integrating reprogramming workflows, 5‑Methyl‑CTP is an essential specification to avoid the cumulative interferon‑mediated cytotoxicity that limits unmodified mRNA approaches [2].

Reproducible Reporter Gene Assays with Reduced Immune Noise

Unmodified luciferase or fluorescent reporter mRNAs trigger TLR7/8 and RIG‑I‑like receptor activation upon transfection, introducing interferon‑mediated translational suppression that generates variable luminescence signals across biological replicates [3]. Firefly Luciferase mRNA incorporating 5‑Methyl‑CTP and pseudouridine‑UTP reduces this innate immune activation, yielding up to 5–10× higher and more reproducible luminescence signals than unmodified reporter mRNA [3]. For core facilities and screening laboratories where data consistency is paramount, specifying ARCA‑capped, 5‑Methyl‑CTP‑modified reporter mRNA directly reduces assay failure rates and the need for repeat experiments [3].

Maximal Translational Output via the m5C/m1Ψ Platform

The evidence that double‑modified m5C/m1Ψ mRNA yields up to ~44‑fold higher protein expression than the earlier m5C/Ψ platform [4] establishes a clear procurement directive: laboratories developing mRNA‑based protein replacement therapies or gene editing applications should co‑specify 5‑Methyl‑CTP and N1‑Methylpseudo‑UTP rather than the legacy 5‑Methyl‑CTP/Pseudo‑UTP combination. The ~44‑fold expression advantage translates directly to lower mRNA doses, reduced lipid nanoparticle (LNP) formulation burden, and improved therapeutic indices in vivo [4].

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